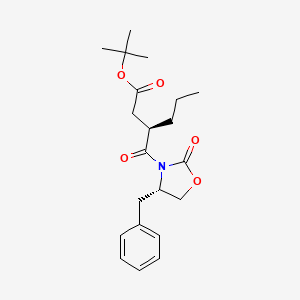

(R)-tert-Butyl3-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)hexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-4-cyano-2-nitroaniline: is an organic compound with the molecular formula C7H4ClN3O2 and a molecular weight of 197.58 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, and a nitro group attached to an aniline ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of 5-Chloro-4-cyano-2-nitroaniline typically begins with .

Industrial Production Methods:

- The industrial production of 5-Chloro-4-cyano-2-nitroaniline involves similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Reduction: 5-Chloro-4-cyano-2-nitroaniline can undergo reduction reactions, where the nitro group is reduced to an amino group.

Substitution: The chloro group can be substituted by various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Common reducing agents include in the presence of a catalyst or .

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

- Reduction of the nitro group results in the formation of 5-Chloro-4-cyano-2-aminoaniline .

- Substitution of the chloro group can yield various derivatives depending on the nucleophile used .

Scientific Research Applications

Chemistry:

- 5-Chloro-4-cyano-2-nitroaniline is used as a building block in the synthesis of more complex organic molecules .

Biology and Medicine:

- It has shown promise in the development of cancer therapeutics by targeting oncogenic microRNAs and inhibiting cell proliferation .

- It is also used in the synthesis of inhibitors for human immunodeficiency virus type-1 (HIV-1) replication .

Industry:

Mechanism of Action

The mechanism by which 5-Chloro-4-cyano-2-nitroaniline exerts its effects involves the interaction with specific molecular targets:

Comparison with Similar Compounds

- 2-Chloro-4-nitroaniline

- 2-Chloro-5-nitroaniline

- 4-Chloro-2-nitroaniline

Comparison:

Biological Activity

(R)-tert-Butyl 3-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)hexanoate, also known by its CAS Number 225377-55-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

The molecular formula of (R)-tert-butyl 3-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)hexanoate is C21H29NO5, with a molecular weight of 375.46 g/mol. It features an oxazolidinone ring, which is known for its role in various biological processes.

| Property | Value |

|---|---|

| Molecular Formula | C21H29NO5 |

| Molecular Weight | 375.46 g/mol |

| Boiling Point | 513.5 ± 33.0 °C |

| Density | 1.140 ± 0.06 g/cm³ |

The compound exhibits biological activity primarily through its ability to undergo stereoselective reactions. The oxazolidinone structure allows it to participate in α-alkylation reactions via cyclic enolates, which can lead to the formation of enantiopure products while retaining stereochemistry from the original oxazolidinone . This property is particularly useful in asymmetric synthesis applications.

Antimicrobial Properties

Research has shown that oxazolidinones, including derivatives like (R)-tert-butyl 3-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)hexanoate, can possess antimicrobial properties. They act by inhibiting bacterial protein synthesis, making them potential candidates for developing new antibiotics .

Case Studies

- Synthesis and Evaluation : A study conducted by Dungan et al. (2010) investigated the synthesis of oxazolidinone derivatives and their application as ligands in mimicking non-heme iron enzymes. The results indicated that these compounds could effectively catalyze reactions similar to those performed by natural enzymes .

- Antimicrobial Testing : In another study, several oxazolidinone derivatives were tested against a range of bacterial strains. The results demonstrated that certain modifications to the oxazolidinone structure enhanced antimicrobial efficacy, suggesting that (R)-tert-butyl 3-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)hexanoate could be optimized for improved activity .

Properties

Molecular Formula |

C21H29NO5 |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

tert-butyl (3R)-3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl]hexanoate |

InChI |

InChI=1S/C21H29NO5/c1-5-9-16(13-18(23)27-21(2,3)4)19(24)22-17(14-26-20(22)25)12-15-10-7-6-8-11-15/h6-8,10-11,16-17H,5,9,12-14H2,1-4H3/t16-,17+/m1/s1 |

InChI Key |

DBNNHIXZFFHLKR-SJORKVTESA-N |

Isomeric SMILES |

CCC[C@H](CC(=O)OC(C)(C)C)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |

Canonical SMILES |

CCCC(CC(=O)OC(C)(C)C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.